molecular formula C12H16N4OS B3434297 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide CAS No. 885460-90-2

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide

Cat. No.: B3434297
CAS No.: 885460-90-2
M. Wt: 264.35 g/mol
InChI Key: CUWOLOLXNURYBY-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a cyano group, a mercapto group, and a carboxamide group within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: can undergo various types of chemical reactions, including:

  • Oxidation: : The mercapto group can be oxidized to form a sulfonic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: can be compared to other similar compounds, such as:

  • 4-Amino-5-cyano-2-mercapto-3-azaspiro[4.5]decane-1-carboxamide

  • 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.4]undecane-1-carboxamide

These compounds share similar structural features but differ in the size of the spirocyclic ring system, which can influence their chemical reactivity and biological activity. The uniqueness of This compound

Properties

IUPAC Name

2-amino-1-cyano-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c13-6-7-9(14)16-11(18)8(10(15)17)12(7)4-2-1-3-5-12/h16,18H,1-5,14H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWOLOLXNURYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(NC(=C2C(=O)N)S)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149407
Record name 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885460-90-2
Record name 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885460-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Reactant of Route 2
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Reactant of Route 3
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Reactant of Route 5
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Reactant of Route 6
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide

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